Ladarixin
Overview
Description
Ladarixin is a small molecule that functions as a dual inhibitor of the chemokine receptors CXCR1 and CXCR2. These receptors are involved in various inflammatory processes and are implicated in the progression of several diseases, including cancer and autoimmune disorders . This compound has shown promise in preclinical studies for its ability to modulate immune responses and inhibit tumor growth .
Mechanism of Action
Target of Action
Ladarixin is primarily targeted towards CXCR1 and CXCR2 chemokine receptors . These receptors and their ligands (CXCL1/2/3/7/8) play a pivotal role in tumor progression . They are involved in the modulation of the immune tumor microenvironment, which may influence immunotherapy responsiveness .
Mode of Action
This compound acts as a dual inhibitor for CXCR1 and CXCR2 chemokine receptors . It inhibits the activity of these receptors, thereby mitigating the aberrant immune response that results in β-cell destruction . The inhibition of these receptors abrogates motility and induces apoptosis in cultured cells .
Biochemical Pathways
The inhibition of CXCR1/2 by this compound affects several biochemical pathways. It has been shown to inhibit the AKT and NF-kB signaling pathways , which are crucial for cell survival and proliferation . Moreover, this compound treatment has been found to positively regulate insulin sensitivity, glucose transporters GLUT1 and GLUT4, cytokine proteome profile, and lipid metabolism .
Pharmacokinetics
It has been mentioned that this compound has improved pharmacokinetic properties that make it suitable for oral chronic administration .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . Moreover, systemic treatment of melanoma-bearing mice with this compound also polarized intratumoral macrophages to M1 phenotype, abrogated intratumoral de novo angiogenesis, and inhibited melanoma self-renewal .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment plays a significant role in the action of this compound . The presence of certain chemokines in the tumor microenvironment can facilitate the progression and metastatic dissemination of tumors via autocrine and paracrine activation of CXCR1 and CXCR2 chemokine receptors . Therefore, the tumor microenvironment can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Ladarixin interacts with CXCR1 and CXCR2 chemokine receptors, which play a crucial role in tumor progression and inflammatory responses . It binds to an allosteric pocket of the trans-membrane region of both receptors, resulting in a significant reduction of CXCR1 and CXCR2 mediated chemotaxis .
Cellular Effects
This compound has been shown to have multifactorial effects on cells. It can abrogate motility and induce apoptosis in cultured cutaneous and uveal melanoma cells and xenografts . These effects are mediated by the inhibition of AKT and NF-kB signaling pathways . Moreover, this compound can also polarize intratumoral macrophages to M1 phenotype, inhibit intratumoral de novo angiogenesis, and inhibit melanoma self-renewal .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CXCR1/2 chemokine receptors. This inhibition abrogates motility and induces apoptosis in cells, mediated by the inhibition of AKT and NF-kB signaling pathways .
Dosage Effects in Animal Models
In animal models, this compound has shown improved outcomes as measured by increased insulin sensitivity, delayed diabetes development, and reduced neutrophil infiltration
Metabolic Pathways
It is known that this compound inhibits the CXCR1/2 chemokine receptors, which play a crucial role in inflammatory responses and tumor progression .
Transport and Distribution
It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body through the digestive system.
Subcellular Localization
As an inhibitor of CXCR1/2 chemokine receptors, it is likely that it interacts with these receptors at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ladarixin can be synthesized through a multi-step process involving the preparation of intermediate compounds followed by their coupling and functionalization. The synthetic route typically involves the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final product.
Coupling Reactions: The intermediates are coupled using reagents such as trifluoromethanesulfonic acid to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ladarixin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Ladarixin has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CXCR1 and CXCR2 in various chemical processes.
Biology: Employed in research to understand the mechanisms of inflammation and immune response modulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CXCR1 and CXCR2.
Comparison with Similar Compounds
Ladarixin is unique in its dual inhibition of both CXCR1 and CXCR2, which sets it apart from other compounds that target only one of these receptors. Similar compounds include:
Reparixin: Another dual inhibitor of CXCR1 and CXCR2, but with different pharmacokinetic properties.
SB225002: A selective inhibitor of CXCR2, which does not affect CXCR1.
SCH527123: A potent CXCR2 antagonist with limited activity against CXCR1.
This compound’s ability to inhibit both CXCR1 and CXCR2 makes it a versatile and effective compound for modulating immune responses and treating various diseases .
Properties
IUPAC Name |
[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPYOCJHQSVSZ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234030 | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849776-05-2 | |
Record name | Ladarixin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849776052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ladarixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ladarixin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LADARIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEH7Q6472O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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